molecular formula C10H15N5O B12757755 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide CAS No. 159383-30-9

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide

Katalognummer: B12757755
CAS-Nummer: 159383-30-9
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: VKUFYIMDBYELBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide is a complex organic compound with a unique structure that includes a cyanoimino group, a dimethylamino group, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the introduction of the cyanoimino group through a reaction with cyanogen bromide or a similar reagent. The final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoimino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide involves its interaction with specific molecular targets. The cyanoimino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyanoimino)-N-((methylamino)methylene)-1-pyrrolidineacetamide
  • 2-(Cyanoimino)-N-((ethylamino)methylene)-1-pyrrolidineacetamide
  • 2-(Cyanoimino)-N-((propylamino)methylene)-1-pyrrolidineacetamide

Uniqueness

2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

159383-30-9

Molekularformel

C10H15N5O

Molekulargewicht

221.26 g/mol

IUPAC-Name

2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide

InChI

InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3

InChI-Schlüssel

VKUFYIMDBYELBE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=NC(=O)CN1CCCC1=NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.